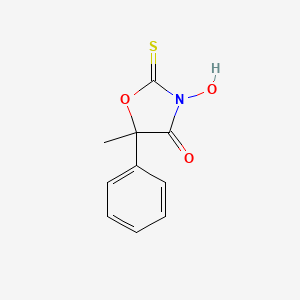![molecular formula C25H35P B12890248 [1,1'-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine](/img/structure/B12890248.png)
[1,1'-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine is a complex organophosphorus compound It features a biphenyl group, a cyclohexyl group, and a 3-ethylpentan-3-yl group attached to a phosphine center
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine typically involves the reaction of a biphenyl derivative with a cyclohexylphosphine and a 3-ethylpentan-3-yl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) and toluene, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or nickel complexes, can enhance the reaction efficiency and selectivity. Purification steps typically include distillation and recrystallization to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
[1,1’-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine undergoes various chemical reactions, including:
Oxidation: The phosphine center can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve polar aprotic solvents like dimethylformamide (DMF) and temperatures ranging from 0°C to 100°C.
Major Products
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphine.
Substitution: Various substituted phosphine derivatives.
科学的研究の応用
Chemistry
In chemistry, [1,1’-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are useful in catalysis, particularly in cross-coupling reactions and hydrogenation processes.
Biology
The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. Its ability to form complexes with metals can enhance the bioavailability and efficacy of certain drugs.
Medicine
In medicine, research is focused on its potential as a drug delivery agent. The phosphine group can be modified to attach various therapeutic agents, improving their solubility and targeting specific tissues.
Industry
Industrially, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and conductivity.
作用機序
The mechanism of action of [1,1’-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine involves its interaction with molecular targets through the phosphine group. This group can coordinate with metal centers, facilitating various catalytic processes. The biphenyl and cyclohexyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in catalysis.
Dicyclohexylphosphine: Known for its bulky structure and use in homogeneous catalysis.
Di-tert-butylphosphine: Another bulky phosphine ligand with applications in organic synthesis.
Uniqueness
[1,1’-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine is unique due to its combination of biphenyl, cyclohexyl, and 3-ethylpentan-3-yl groups. This combination provides a balance of electronic and steric properties, making it a versatile ligand in various catalytic applications. Its ability to form stable complexes with a wide range of metals sets it apart from other phosphine ligands.
特性
分子式 |
C25H35P |
|---|---|
分子量 |
366.5 g/mol |
IUPAC名 |
cyclohexyl-(3-ethylpentan-3-yl)-(2-phenylphenyl)phosphane |
InChI |
InChI=1S/C25H35P/c1-4-25(5-2,6-3)26(22-17-11-8-12-18-22)24-20-14-13-19-23(24)21-15-9-7-10-16-21/h7,9-10,13-16,19-20,22H,4-6,8,11-12,17-18H2,1-3H3 |
InChIキー |
DEPQWKZYBVEOSQ-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(CC)P(C1CCCCC1)C2=CC=CC=C2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B12890165.png)
![Benzaldehyde, 4-[2-[5-methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]-](/img/structure/B12890173.png)

![(2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)](/img/structure/B12890181.png)

![2-(Difluoromethoxy)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12890205.png)
![4-Ethoxy-N-{1-[(furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-benzamide](/img/structure/B12890211.png)


![N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine](/img/structure/B12890230.png)
![1-[6-(Methoxymethyl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12890233.png)



